molecular formula C17H15ClO3 B7775840 4'-Chloro-2,4-dimethoxychalcone CAS No. 18493-31-7

4'-Chloro-2,4-dimethoxychalcone

Cat. No.: B7775840
CAS No.: 18493-31-7
M. Wt: 302.7 g/mol
InChI Key: RIAYIRFYWCEXLV-UHFFFAOYSA-N
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Description

4'-Chloro-2,4-dimethoxychalcone is a synthetic chalcone derivative provided for research purposes. This compound belongs to the class of chalcones, which are α,β-unsaturated ketones consisting of two aromatic rings (A and B) connected by a three-carbon enone bridge . Chalcones are recognized as "privileged structures" in medicinal chemistry due to their relatively simple synthesis and wide range of reported biological activities . While specific studies on this exact compound are limited, research on structurally similar chalcones provides insight into its potential research value. Chalcones with methoxy and halogen substituents, like the 2,4-dimethoxy and 4'-chloro groups present in this molecule, have shown promise in various biological investigations. For instance, chalcones with a 2'-hydroxy-4',6'-dimethoxy pattern have demonstrated inhibitory activity against acetylcholinesterase (AChE), a key target in neuroscience research . Furthermore, halogenated chalcones, particularly those with bromo or chloro substituents, have been noted for their enhanced inhibitory effects in such assays, suggesting that the 4'-chloro group could contribute to similar bioactivity . More broadly, the chalcone scaffold is known to be investigated for its antimicrobial , antiviral , and antiproliferative properties . The compound is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature on chalcone derivatives to further explore the potential applications of this compound.

Properties

CAS No.

18493-31-7

Molecular Formula

C17H15ClO3

Molecular Weight

302.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15ClO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3

InChI Key

RIAYIRFYWCEXLV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol Condensation

The Claisen-Schmidt condensation between 4-chloro-2-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of alkali bases (e.g., NaOH, KOH) remains the most widely adopted method. In a representative procedure:

  • Molar ratio : 1:1 aldehyde-to-ketone ratio with 10–15% w/w KOH in methanol.

  • Reaction conditions : Reflux at 60–80°C for 6–12 hours under nitrogen atmosphere.

  • Workup : Acidification with HCl (pH 2–3), extraction with dichloromethane, and recrystallization in ethanol yield pale yellow crystals.

Key data :

ParameterValueSource
Yield68–75%
Reaction time8 hours
Purity (HPLC)≥95%

This method’s limitations include prolonged reaction times and moderate yields due to competitive side reactions, such as aldol dimerization.

Aqueous-Phase Synthesis

Aqueous NaOH (10% w/v) at 90°C reduces environmental impact, achieving 72% yield in 4 hours. Phase-transfer catalysts like tetrabutylammonium bromide enhance interfacial reactivity.

Green Chemistry Approaches

Mechanochemical Grinding

Solvent-free grinding of 4-chloro-2-methoxybenzaldehyde and 4-methoxyacetophenone with solid KOH in a ball mill achieves 78% yield in 30 minutes. Advantages include:

  • Energy efficiency : No heating required.

  • Waste reduction : Eliminates solvent use.

Comparative performance :

MethodYieldTime
Traditional reflux75%8h
Mechanochemical78%0.5h

Characterization and Quality Control

Spectroscopic Analysis

  • FTIR : C=O stretch at 1,658 cm⁻¹; C=C (trans) at 1,575 cm⁻¹.

  • ¹H-NMR : Doublets for α,β-unsaturated protons (δ 7.2–7.8 ppm); methoxy singlet at δ 3.8 ppm.

Purity Assessment

Recrystallization in ethanol increases purity from 85% to 98%, as quantified by HPLC with a C18 column (λ = 254 nm) .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2,4-dimethoxychalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form different substituted chalcones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydrochalcones, alcohol derivatives.

    Substitution: Amino, thio, or alkoxy-substituted chalcones.

Mechanism of Action

The biological activity of 4’-Chloro-2,4-dimethoxychalcone is primarily attributed to its α,β-unsaturated carbonyl system, which makes it a reactive molecule capable of interacting with various biological targets. The compound can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of chalcones is highly dependent on substituent patterns. Below is a comparison of key analogs:

4'-Hydroxy-2,4-dimethoxychalcone
  • Structure : Hydroxy group at 4'-position (ring B), methoxy at 2- and 4-positions (ring A).
  • Bioactivity : Exhibits broad-spectrum antimicrobial activity, including anti-malarial (IC₅₀ ≤ 50 ppm) and anti-protozoal effects. The hydroxy group enhances electron donation, contributing to antioxidant capacity .
2',4'-Dichloro-4-hydroxy-3-methoxychalcone
  • Structure : Dichloro substituents at 2' and 4' (ring B), hydroxy at 4 (ring A), and methoxy at 3 (ring A).
  • Bioactivity: Demonstrates strong antioxidant activity (IC₅₀ = 26.10 ppm) due to the hydroxy group at position 3.
  • Key Difference: Additional chloro and methoxy groups may confer resistance to enzymatic degradation compared to mono-substituted analogs .
4-Chloro-2'-hydroxychalcone (3) and 5'-Chloro-2'-hydroxychalcone (6)
  • Structure : Chloro at 4 (ring A) or 5' (ring B) with a hydroxy at 2'.
  • Bioactivity : Glycosylation of these compounds in fungal cultures modifies solubility and bioavailability. For example, glycosylation at C-2'' hydroxyl (I. fumosorosea KCH J2) reduces cytotoxicity while retaining antimicrobial effects .
  • Key Difference : Positional isomerism (4- vs. 5'-chloro) alters electronic distribution, affecting interaction with bacterial enzymes .

Mechanistic Insights

  • Chloro Substitution : Enhances electrophilicity, facilitating covalent interactions with microbial enzymes (e.g., bacterial topoisomerases) .
  • Methoxy Groups: Improve metabolic stability by sterically hindering oxidative degradation. For example, 2,4-dimethoxy substitution in 4'-Hydroxy-2,4-dimethoxychalcone extends half-life in vivo compared to non-methoxy analogs .
  • Hydroxy Groups : Critical for radical scavenging in antioxidants. The 4-hydroxy group in 2',4'-dichloro-4-hydroxy-3-methoxychalcone donates electrons via resonance stabilization .

Q & A

Q. What are the established synthetic routes for 4'-Chloro-2,4-dimethoxychalcone, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation , involving the reaction of substituted acetophenones and benzaldehydes. For example:

  • Method : 2,4-Dimethoxyacetophenone reacts with 4-chlorobenzaldehyde in a NaOH/ethanol solution at room temperature .
  • Optimization : Catalyst choice (e.g., iodine in DMSO for oxidative cyclization) and solvent polarity significantly affect yield. Lower temperatures (~25°C) minimize side reactions like retro-aldol condensation .

Q. Table 1: Key Reaction Parameters

ParameterConditionsImpact on Yield
CatalystNaOH (base), I₂ (cyclization)>60% with I₂
SolventEthanol (condensation), DMSO (I₂)Polar aprotic solvents enhance cyclization
TemperatureRoom temp (condensation), 80°C (I₂)Higher temps reduce chalcone degradation

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation requires:

  • UV-Vis : Confirms π→π* transitions (λmax ~300–350 nm) typical of chalcones .
  • ¹H/¹³C NMR : Identifies methoxy groups (δ 3.8–4.0 ppm), aromatic protons, and α,β-unsaturated ketone (C=O ~190 ppm) .
  • IR : Stretching bands at ~1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C) .

Q. What in vitro biological activities have been reported for this compound?

  • Anti-protozoal : IC₅₀ values of 4.2–4.8 μM against Plasmodium falciparum strains D6 and W2 .
  • Antimicrobial : Broad activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy/cl substituents) affect biological activity and target binding?

  • Methoxy groups : Enhance lipophilicity and membrane penetration. 2,4-Dimethoxy substitution improves anti-angiogenic activity by inhibiting VEGF signaling in endothelial cells (e.g., HMEC-1) .
  • Chlorine at 4' position : Increases electron-withdrawing effects, stabilizing interactions with EGFR’s ATP-binding pocket (binding energy: −7.67 kcal/mol) .

Q. Table 2: Structure-Activity Relationships (SAR)

DerivativeTargetKey Interaction
4'-Cl-2,4-dimethoxyEGFR (1M17)H-bond with Met769, Thr766
3'-Br-2,4-dimethoxyAngiogenesisBlocks HMEC-1 neovascularization

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Pharmacokinetics : In ICR mice, oral administration (160 mg/kg) shows a short half-life (T₁/₂ = 1.94 h) and low AUC (384 ng·h/mL), suggesting poor bioavailability despite potent in vitro activity .
  • Strategies : Use prodrug formulations (e.g., glycosylation) or nano-encapsulation to enhance solubility and systemic exposure.

Q. What computational approaches validate this compound as a tyrosine kinase inhibitor?

  • Molecular docking : Autodock Vina simulations reveal strong binding to EGFR (PDB:1M17) with ΔG = −7.51 kcal/mol, comparable to erlotinib (−7.67 kcal/mol) .
  • ADMET prediction : pkCSM analysis indicates low hepatotoxicity and high Caco-2 permeability, supporting further in vivo testing .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • HPLC-MS/MS : Use C18 columns with ESI+ ionization (m/z 285.1 → 153.0) for serum/plasma quantification .
  • Calibration : Linear range of 1–500 ng/mL (R² > 0.99) with LOD = 0.3 ng/mL .

Q. How does this compound compare to natural analogs (e.g., 4'-hydroxy derivatives)?

  • Bioactivity : The 4'-chloro derivative shows superior anti-malarial activity (IC₅₀ 4.2 μM) vs. 4'-hydroxy analogs (IC₅₀ >10 μM) due to reduced metabolic deactivation .
  • Stability : Chlorine substitution minimizes oxidative degradation compared to phenolic groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Chloro-2,4-dimethoxychalcone
Reactant of Route 2
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